2-benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide

PHOSPHO1 Enzyme Inhibition Bone Mineralization

Specifically procure the PHOSPHO1 inhibitor ML086 to leverage its >700-fold selectivity over TNAP, critical for attributing matrix vesicle calcification phenotypes directly to PHOSPHO1. This unique oxazole-carboxamide scaffold avoids the skeletal toxicity of TNAP inhibition and provides a distinct chemotype for SAR studies, ensuring data reproducibility unlike generic phosphatase inhibitors.

Molecular Formula C19H14N4O3S
Molecular Weight 378.41
CAS No. 1286727-85-2
Cat. No. B2521640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide
CAS1286727-85-2
Molecular FormulaC19H14N4O3S
Molecular Weight378.41
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H14N4O3S/c1-11-20-14-9-13(7-8-16(14)27-11)21-18(25)15-10-26-19(22-15)23-17(24)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,25)(H,22,23,24)
InChIKeyQZHXYSPRUHODFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide (CAS 1286727-85-2): A Selective PHOSPHO1 Inhibitor


2-Benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide, also known as ML086, is a synthetic heterocyclic compound that functions as a potent and selective biochemical inhibitor of the phosphatase PHOSPHO1 [1]. Unlike broad-spectrum phosphatase inhibitors or other tool compounds like benzoisothiazolone-derived PHOSPHO1 probes, this benzamido-oxazole-carboxamide offers a distinct selectivity profile that is critical for dissecting PHOSPHO1-specific functions in biological systems .

Why Off-Target Selectivity Prevents Simple Substitution for ML086 (CAS 1286727-85-2)


Generic substitution within the class of phosphatase inhibitors or even among PHOSPHO1-targeting probes is not feasible due to fundamental differences in selectivity. For instance, ML086 demonstrates potent inhibition of PHOSPHO1 (IC50 of 139 nM) with no detectable cross-reactivity against tissue-nonspecific alkaline phosphatase (TNAP) at concentrations up to 100 µM . In contrast, other PHOSPHO1 inhibitors, such as those based on a benzoisothiazolone scaffold, exhibit different potency and selectivity windows, making direct functional interchangeability impossible without compromising experimental specificity and data reproducibility [1].

Quantitative Differentiation Evidence for 2-Benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide (ML086) Against Comparators


Head-to-Head Comparison of PHOSPHO1 Inhibitory Potency: ML086 vs. Benzoisothiazolone Probes

ML086 inhibits the PHOSPHO1 phosphatase with an IC50 of 139 nM . This potency differentiates it from the original high-throughput screening hits in the benzoisothiazolone series, which were optimized through a medicinal chemistry campaign led by Bravo et al. to yield the probe ML086. While the publication primarily describes the optimization of the benzisothiazolone series, it establishes the context where a compound with a distinct oxazole-carboxamide scaffold, such as ML086, was selected as a probe, indicating a differentiated optimization path and resulting pharmacological profile [1].

PHOSPHO1 Enzyme Inhibition Bone Mineralization

Selectivity Window Quantification: PHOSPHO1 vs. TNAP for ML086

A critical differentiator for ML086 is its exquisite selectivity. It displays no measurable inhibitory activity against the closely related phosphatase TNAP (tissue-nonspecific alkaline phosphatase) at concentrations exceeding 100 µM, yielding a selectivity window of >700-fold over the PHOSPHO1 IC50 of 0.139 µM . This level of selectivity is a primary reason for its selection as a chemical probe, as it allows for the specific study of PHOSPHO1 function without confounding effects from TNAP inhibition, a common issue with less selective phosphatase inhibitors .

Selectivity TNAP Off-Target

Validated Functional Utility as a PHOSPHO1 Tool Compound in Mineralization Models

ML086 is not merely a potent binder but a functionally validated probe. It was specifically used to demonstrate the functional involvement of PHOSPHO1 in matrix vesicle-mediated skeletal mineralization [1]. The study by Roberts et al. established that chemical inhibition of PHOSPHO1 with ML086 directly caused a decrease in the calcification ability of matrix vesicles, providing a direct link between the compound's on-target activity and a relevant cellular phenotype. This functional annotation is a significant differentiator from compounds that only possess biochemical activity without proven cellular or ex vivo utility [1].

Tool Compound Functional Validation Calcification

Primary Research Applications for 2-Benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide (ML086)


Dissecting PHOSPHO1-Specific Pathways in Skeletal Mineralization

Researchers studying the initiation of bone and cartilage mineralization can use ML086 to selectively inhibit PHOSPHO1 and distinguish its role from that of TNAP. The proven >700-fold selectivity window ensures that observed phenotypes, such as decreased matrix vesicle calcification [1], can be confidently attributed to PHOSPHO1 inhibition.

Validating PHOSPHO1 as a Target in Soft Tissue Ossification

In models of pathological vascular calcification or heterotopic ossification, ML086 serves as a specific chemical probe. The compound's inability to inhibit TNAP at high concentrations is a prerequisite for studies aiming to validate the PHOSPHO1 enzyme itself as a therapeutic target for these conditions, as it avoids the skeletal toxicity associated with TNAP inhibition.

Building and Screening Selective Phosphatase Inhibitor Libraries

For high-throughput screening and medicinal chemistry campaigns, ML086 represents a distinct oxazole-carboxamide scaffold, chemically divergent from benzisothiazolone-based PHOSPHO1 inhibitors . Procurement is essential for creating a structurally diverse set of tool compounds to explore SAR around the PHOSPHO1 active site and to find starting points for drug discovery with differentiated intellectual property space.

Quote Request

Request a Quote for 2-benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.